molecular formula C19H24N4O5S B2650616 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797091-91-8

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2650616
CAS No.: 1797091-91-8
M. Wt: 420.48
InChI Key: JVZAINBQXFJXGL-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

  • This compound is a potent and selective antagonist for the CB1 cannabinoid receptor. A study using the AM1 molecular orbital method analyzed its conformations and developed unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Structure-Activity Relationships

  • The compound's structure-activity relationships were explored to examine its potential as a pharmacological probe and for understanding cannabinoid receptor binding sites. It helped in characterizing more selective and potent cannabimimetic ligands (Lan et al., 1999).

Synthesis and Characterization

  • NESS 0327, a novel compound synthesized from this class, demonstrated high selectivity for the cannabinoid CB1 receptor, highlighting its potential as a cannabinoid antagonist (Ruiu et al., 2003).

Selectivity and Multifunctional Agents

  • Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, closely related to this compound, has shown potential for the design of selective 5-HT7 receptor ligands or multifunctional agents. This could be valuable in treating complex diseases (Canale et al., 2016).

Synthesis of Novel Heterospirocyclic Compounds

  • The compound's derivatives have been used in the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, offering potential for creating new heterocyclic α-amino acids (Strässler et al., 1997).

Antiobesity Effects

  • Its derivative, AM-251, was studied for antiobesity effects in diet-induced obese mice, providing insights into the pharmacologic approach to weight loss (Hildebrandt et al., 2003).

Glycine Transporter Inhibitor Development

  • Compounds structurally related to this one have been identified as potent and orally available glycine transporter 1 inhibitors, highlighting their potential in CNS drug development (Yamamoto et al., 2016).

Fluorescence Tagging in Chromatography

  • The compound's analogs have been utilized in the development of fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography, advancing analytical chemistry techniques (Toyo’oka et al., 1991).

In Vivo Binding Studies

  • Its derivative, AM251, was studied for in vivo binding to mouse brain cannabinoid CB1 receptors, contributing to the understanding of cannabinoid receptor distribution and function (Gatley et al., 1996).

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-29(25,26)23-8-6-14(7-9-23)19(24)21-15-10-20-22(11-15)12-16-13-27-17-4-2-3-5-18(17)28-16/h2-5,10-11,14,16H,6-9,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZAINBQXFJXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.